

Comprehensive Technical Guide: Physicochemical Profiling and Boiling Point Determination of 1- Methoxycyclohexanecarbonitrile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	1-Methoxycyclohexane-1-carbonitrile
CAS No.:	83268-57-9
Cat. No.:	B2843676

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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

1-Methoxycyclohexanecarbonitrile (CAS: 83268-57-9) is a highly specialized synthetic intermediate utilized in advanced pharmaceutical manufacturing. Most notably, it serves as a critical structural building block in the development of pyrazolopyrrolopyrimidine-based mTOR inhibitors for oncology applications [1](#). For drug development professionals, mastering its physicochemical properties—specifically its boiling point and thermal stability—is non-negotiable for designing scalable purification protocols and ensuring Active Pharmaceutical Ingredient (API) purity.

Chemical Identity & Thermodynamic Profiling

Because empirical boiling point data for 1-methoxycyclohexanecarbonitrile at standard atmospheric pressure (760 mmHg) is sparsely documented in open-access literature, application scientists must rely on structural causality and thermodynamic extrapolation to design distillation workflows.

The base molecule, cyclohexanecarbonitrile, boils at approximately 190°C. The substitution of a methoxy group (-OCH₃) at the 1-position increases the molecular weight to 139.197 g/mol [2](#) and introduces additional dipole-dipole interactions. However, unlike a hydroxyl group, the methoxy group does not engage in intermolecular hydrogen bonding, preventing an extreme boiling point elevation.

Table 1: Physicochemical Data & Thermodynamic Significance

Property	Value / Estimate	Causality / Experimental Significance
CAS Number	83268-57-9	Unique chemical identifier for procurement and safety tracking 3 .
Molecular Weight	139.197 g/mol	Dictates stoichiometric calculations in downstream API synthesis.
Estimated BP (760 mmHg)	215°C – 225°C	High atmospheric BP risks thermal degradation of the nitrile group.
Estimated BP (15 mmHg)	95°C – 105°C	Vacuum distillation is mandatory to preserve molecular integrity.
LogP (Octanol/Water)	-1.8 – 2.1	Moderate lipophilicity; guides solvent selection for liquid-liquid extraction.

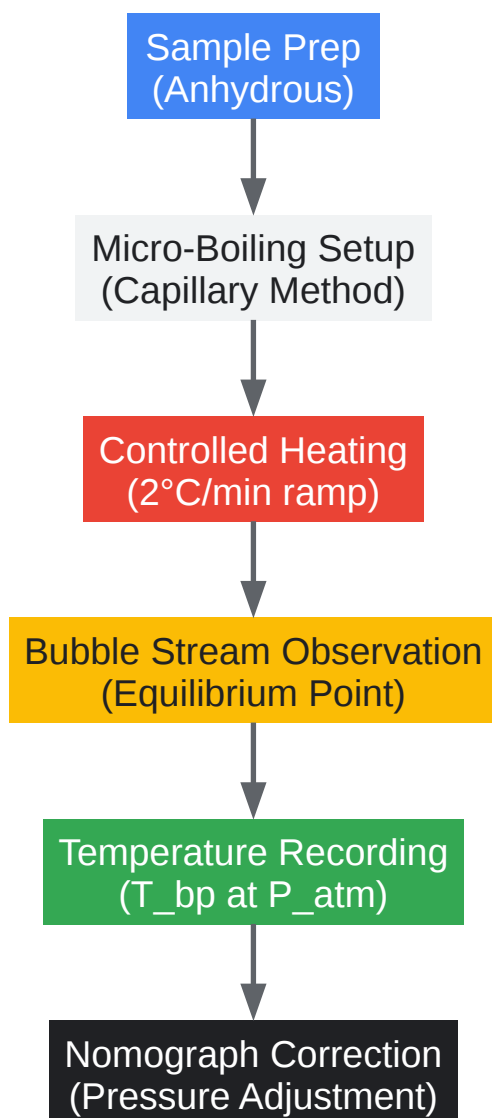
Self-Validating Experimental Protocol: Boiling Point Determination

To establish trustworthiness in laboratory measurements, a self-validating system must be employed. Standard distillation can be wasteful for small-scale intermediates. Therefore, a modified Siwoloboff micro-boiling point method coupled with a vacuum distillation cross-check is the gold standard.

Step-by-Step Methodology: Micro-Boiling Point Determination

- **Sample Preparation (Anhydrous Enforcement):** Dry the 1-methoxycyclohexanecarbonitrile sample over activated 3Å molecular sieves for 24 hours. Causality: Trace water (BP 100°C) will artificially lower the observed boiling point, cause bumping, and invalidate the thermodynamic reading.
- **Capillary Setup:** Seal one end of a standard melting point capillary. Insert a smaller, inverted capillary tube (the "bell") into the main tube containing exactly 50 µL of the analyte.
- **Controlled Heating Ramp:** Submerge the setup in a silicone oil bath. Heat at a strictly controlled rate of 2°C/min. Causality: A slow, linear ramp ensures thermal equilibrium between the bath, the glass, and the sample, minimizing hysteresis errors.
- **Equilibrium Observation:** As the temperature rises, air trapped in the bell expands. The boiling point is reached when a rapid, continuous stream of bubbles emerges from the bell.
- **Cooling & Confirmation:** Remove the heat source. The exact temperature at which the bubbling stops and the liquid sharply retracts into the bell is recorded as the boiling point.
- **Pressure Correction:** Record the ambient atmospheric pressure. Use the Sydney Young equation to correct the observed boiling point to standard pressure (760 mmHg).

Self-Validation Mechanism: This protocol validates itself through hysteresis elimination. By recording the temperature both when the bubble stream starts (heating phase) and when the liquid retracts (cooling phase), the true boiling point is confirmed only if the two temperatures are within 0.5°C of each other. A larger delta indicates thermal lag, invalidating the run.



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Self-validating micro-boiling point determination protocol.

Synthetic Pathway & Mechanistic Causality

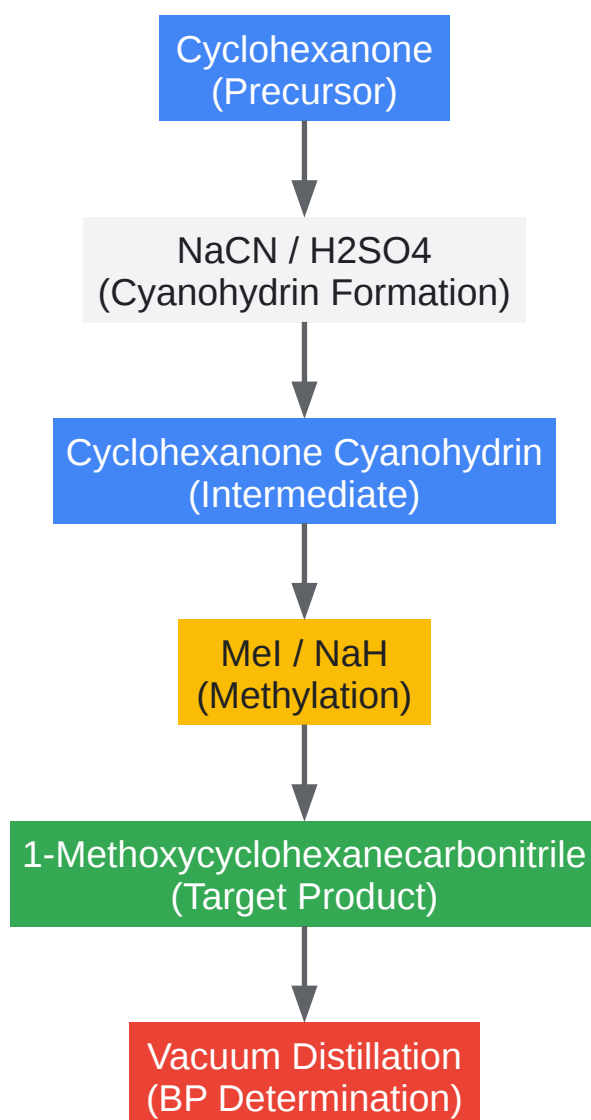
The synthesis of 1-methoxycyclohexanecarbonitrile requires precise control over nucleophilic addition and subsequent alkylation.

Step-by-Step Synthesis Methodology

- Cyanohydrin Formation: React cyclohexanone with sodium cyanide (NaCN) and sulfuric acid (H₂SO₄) in an aqueous-organic biphasic system at 0–5°C.

- Causality: The low temperature is critical. Cyanohydrin formation is reversible; higher temperatures shift the equilibrium back toward the starting ketone, drastically reducing yield.
- Alkoxide Generation: Transfer the isolated 1-hydroxycyclohexanecarbonitrile to a rigorously dry flask. Treat with Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) at 0°C to deprotonate the hydroxyl group.
- Methylation: Add Methyl Iodide (MeI) dropwise. The resulting alkoxide acts as a strong nucleophile, attacking the electrophilic methyl group via an S_N2 mechanism.
- Workup & Purification: Quench the reaction carefully with cold water. Extract the organic layer with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation, collecting the fraction boiling at ~95°C–105°C at 15 mmHg.

Self-Validation Mechanism: The methylation step's completion is self-validated via FT-IR spectroscopy. The disappearance of the broad -OH stretch (~3300 cm⁻¹) and the persistence of the sharp -C≡N stretch (~2230 cm⁻¹) confirms complete conversion before distillation is even attempted.



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Synthesis and purification workflow for 1-Methoxycyclohexanecarbonitrile.

Downstream Applications in Oncology Drug Design

1-Methoxycyclohexanecarbonitrile is not merely a structural curiosity; it is a highly functionalized building block. According to patent literature, it is utilized in synthesizing pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine derivatives [1](#). These advanced compounds act as dual inhibitors of the mammalian Target of Rapamycin (mTOR) kinase, specifically targeting both the mTORC1 and mTORC2 complexes to combat deregulated cell proliferation in cancer.

Causality in Drug Design: The 1-methoxycyclohexyl moiety provides a bulky, lipophilic domain that fits precisely into the hydrophobic pockets of the mTOR kinase domain. Simultaneously, the methoxy oxygen acts as a hydrogen-bond acceptor, enhancing binding affinity and metabolic stability compared to unsubstituted cycloalkane derivatives.

References

- Google Patents. "WO2012027239A1 - NOVEL PYRAZOLO[1,5-a]PYRROLO[3,2-e]PYRIMIDINE DERIVATIVES AS mTOR INHIBITORS".
- ChemSynthesis. "Chemical Synthesis and Properties of Nitriles - page 3". Available at:[\[Link\]](#)
- cmxx.com. "1-甲氧基环己烷甲腈_CAS:83268-57-9". Available at:[\[Link\]](#)

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Sources

- 1. [WO2012027239A1 - NOVEL PYRAZOLO\[1,5-a\]PYRROLO\[3,2-e\]PYRIMIDINE DERIVATIVES AS mTOR INHIBITORS - Google Patents \[patents.google.com\]](#)
- 2. [chemsynthesis.com \[chemsynthesis.com\]](#)
- 3. [1-甲氧基环己烷甲腈_CAS:83268-57-9 - cmxx.com \[cmxx.com\]](#)
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